molecular formula C11H14N2O B112910 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one CAS No. 69131-43-7

1-(3-Amino-2-methylphenyl)pyrrolidin-2-one

Cat. No. B112910
CAS RN: 69131-43-7
M. Wt: 190.24 g/mol
InChI Key: ZIAORLULYDTYAK-UHFFFAOYSA-N
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Description

1-(3-Amino-2-methylphenyl)pyrrolidin-2-one is a biochemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 . It is typically available in powder form .


Molecular Structure Analysis

The InChI code for 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one is 1S/C11H14N2O/c1-8-9(12)4-2-5-10(8)13-7-3-6-11(13)14/h2,4-5H,3,6-7,12H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement and bonding of its atoms.

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, a core structure related to pyrrolidin-2-one derivatives, is widely utilized in medicinal chemistry for creating compounds targeting human diseases. Its attractiveness stems from efficient pharmacophore exploration, contribution to stereochemistry, and enhanced three-dimensional coverage due to pseudorotation. This review discusses bioactive molecules featuring the pyrrolidine ring, focusing on synthetic strategies, steric factors affecting biological activity, and the structure-activity relationship (SAR) of these compounds. Medicinal chemists find guidance in designing new pyrrolidine compounds with diverse biological profiles, demonstrating the scaffold’s versatility in drug discovery (Li Petri et al., 2021).

Stereochemistry and Pharmacological Profile

The stereochemistry of phenylpiracetam and its methyl derivative, featuring the pyrrolidin-2-one pharmacophore, significantly influences their pharmacological properties. This review emphasizes the direct relationship between the configuration of stereocenters and the biological attributes of enantiomers. Such insights highlight the importance of precise stereochemical control in enhancing the efficacy of drugs based on the pyrrolidin-2-one scaffold, justifying the selection of the most effective stereoisomer for clinical use (Veinberg et al., 2015).

Pyrrolidone-Based Surfactants

N-alkylated pyrrolidones exhibit significant surface-active properties, especially as the alkyl group is increased. This review explores the interaction between pyrrolidone-based surfactants and anionic surfactants, emphasizing the electronegativity of the pyrrolidone carbonyl oxygen and its ability to form pseudoquaternary ammonium ions. Such interactions improve water solubility, compatibility, and solvency, showcasing the utility of pyrrolidone derivatives in enhancing the performance of surfactants in various industrial and pharmaceutical applications (Login, 1995).

Pyrrolizidine Alkaloids and Health Risks

This review discusses the potential health risks associated with honey derived from plants containing pyrrolizidine alkaloids (PAs). Given the strict regulations imposed on herbal medicines containing 1,2-dehydro-pyrrolizidine alkaloids due to their liver toxicity and potential genotoxic carcinogenicity, the review suggests that certain honey could pose a threat to health, particularly for infants and fetuses, warranting further investigation (Edgar et al., 2002).

Future Directions

The future directions for research and applications of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one are not explicitly stated in the available literature. Given its biochemical nature, it may have potential applications in proteomics research . Further studies are needed to explore its properties and potential uses.

properties

IUPAC Name

1-(3-amino-2-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-9(12)4-2-5-10(8)13-7-3-6-11(13)14/h2,4-5H,3,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAORLULYDTYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2CCCC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00516777
Record name 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Amino-2-methylphenyl)pyrrolidin-2-one

CAS RN

69131-43-7
Record name 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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